
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethylimidazole with trimethylsilyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
1,3-Dimethylimidazole+Trimethylsilyl iodide→1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of 1,3-dimethylimidazole.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield different halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its reactivity, allowing it to participate in various chemical reactions. The iodide ion can act as a leaving group, facilitating substitution reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, although specific pathways and targets may vary depending on the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazole: A precursor to the compound, lacking the trimethylsilyl group.
Trimethylsilyl Iodide: A reagent used in the synthesis of the compound.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: A similar compound with a phenyl group instead of the trimethylsilyl group.
Uniqueness
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
91631-72-0 |
|---|---|
Molekularformel |
C8H19IN2Si |
Molekulargewicht |
298.24 g/mol |
IUPAC-Name |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-trimethylsilane;iodide |
InChI |
InChI=1S/C8H18N2Si.HI/c1-9-6-7-10(2)8(9)11(3,4)5;/h6-8H,1-5H3;1H |
InChI-Schlüssel |
BHZZMKRENTZGRP-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=CN(C1[Si](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
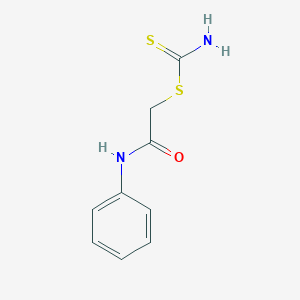
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
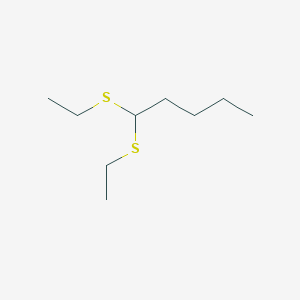
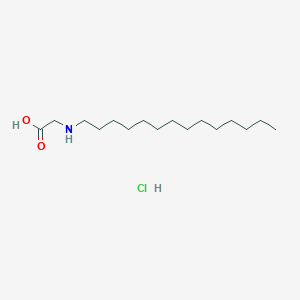
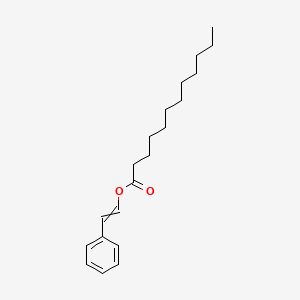
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
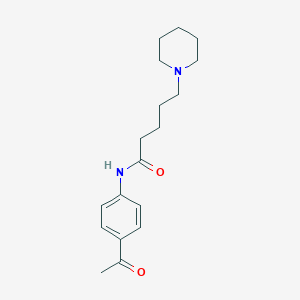
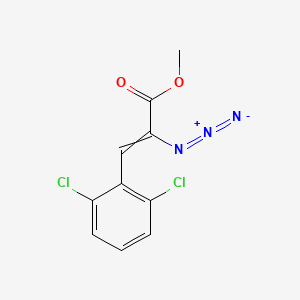
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
